6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine

Anticancer Kinase Inhibition Cell Proliferation

Procure 6-chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine (1334214-43-5) as the core scaffold for kinase inhibitor programs. The 6-Cl handle enables orthogonal diversification via SNAr or cross-coupling, while the 2-phenyl group provides essential lipophilicity and steric bulk for ATP-pocket binding. This arrangement cannot be replicated by generic imidazo[1,2-b]pyridazin-3-amines. The C-3 amine is primed for amidation or urea formation, making it ideal for rapid SAR exploration of 3,6-disubstituted analogs with sub-100 nM potency against DYRK1A/CLK1/CLK4. Use as a starting point for anticancer lead discovery (IC₅₀ 12.5 µM vs MDA-MB-231). Demand this exact regioisomer to maintain synthetic tractability and kinome selectivity.

Molecular Formula C12H9ClN4
Molecular Weight 244.68
CAS No. 1334214-43-5
Cat. No. B2847758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine
CAS1334214-43-5
Molecular FormulaC12H9ClN4
Molecular Weight244.68
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)N
InChIInChI=1S/C12H9ClN4/c13-9-6-7-10-15-11(12(14)17(10)16-9)8-4-2-1-3-5-8/h1-7H,14H2
InChIKeyXWRWSYLOFBFQTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine (CAS 1334214-43-5): Scaffold Differentiation and Procurement Rationale for Kinase-Focused Research


6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine (CAS 1334214-43-5) is a halogenated, phenyl-substituted imidazo[1,2-b]pyridazin-3-amine building block with a molecular formula of C12H9ClN4 and a molecular weight of 244.68 g/mol . It belongs to the broader imidazo[1,2-b]pyridazine scaffold class, a privileged kinase inhibitor framework that has yielded numerous potent and selective clinical candidates [1]. This specific compound is distinguished by its 6‑chloro and 2‑phenyl substitution pattern on the imidazo[1,2-b]pyridazin-3-amine core, a structural arrangement that enables downstream diversification at the C‑3 amine via amidation or reductive amination while preserving the C‑6 chloro leaving group for SNAr or cross‑coupling functionalization [2].

Why Generic Imidazo[1,2-b]pyridazin-3-amine Analogs Cannot Substitute for 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine in Targeted Library Synthesis


Generic substitution of this compound with close analogs—such as 6‑chloro‑imidazo[1,2‑b]pyridazin‑3‑amine (CAS 166176‑45‑0) or unsubstituted imidazo[1,2‑b]pyridazin‑3‑amine (CAS 166176‑46‑1)—is not feasible for research programs requiring precise control over vector expansion and scaffold decoration [1]. The 2‑phenyl group of 1334214‑43‑5 confers distinct lipophilicity and steric bulk that fundamentally alters both the reactivity of the C‑3 amine and the binding orientation within kinase ATP‑binding pockets [2]. As demonstrated in systematic structure–activity relationship studies on imidazo[1,2‑b]pyridazine kinase inhibitors, even subtle changes at the 2‑position can shift inhibitory potency by orders of magnitude [3]. The presence of the 6‑chloro atom in this specific regioisomer further provides a synthetic handle that is absent in dehalogenated or alternatively halogenated variants, directly impacting the scope of derivatization accessible via palladium‑catalyzed cross‑coupling or nucleophilic aromatic substitution [2].

Quantitative Evidence of Differentiation: 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine vs. Closest Analogs


Scaffold-Potentiated Antiproliferative Activity in Breast and Liver Cancer Cell Models

The 6‑chloro‑2‑phenyl substitution pattern confers measurable antiproliferative activity that is absent in the unsubstituted parent scaffold. 6‑Chloro‑2‑phenylimidazo[1,2‑b]pyridazin‑3‑amine exhibits IC₅₀ values of 12.5 µM against MDA‑MB‑231 triple‑negative breast cancer cells and 15.0 µM against HepG2 hepatocellular carcinoma cells . In contrast, the 2‑phenyl‑lacking analog 6‑chloro‑imidazo[1,2‑b]pyridazin‑3‑amine (CAS 166176‑45‑0) shows no reported antiproliferative activity in these or comparable models, underscoring the necessity of the 2‑phenyl group for engagement of cancer‑relevant kinase targets [1].

Anticancer Kinase Inhibition Cell Proliferation

Sub‑100 nM Kinase Inhibition Achievable Through Downstream Derivatization of the Core Scaffold

3,6‑Disubstituted imidazo[1,2‑b]pyridazine derivatives—prepared from 6‑chloro‑2‑phenylimidazo[1,2‑b]pyridazine precursors analogous to 1334214‑43‑5—consistently deliver IC₅₀ values below 100 nM against DYRK1A, CLK1, and CLK4 [1]. Specifically, compound 20a (a 3,6‑disubstituted analog) achieved IC₅₀ values of 50 nM (DYRK1A), 82 nM (CLK1), and 44 nM (CLK4) [1]. In comparison, unsubstituted imidazo[1,2‑b]pyridazin‑3‑amine (CAS 166176‑46‑1) lacks the functional handles required for this level of optimization and exhibits no comparable kinase inhibition data [2].

Kinase Profiling Structure‑Activity Relationship CLK/DYRK Inhibition

Synthetic Versatility Enabled by the C‑6 Chloro Group for Palladium‑Catalyzed Diversification

The C‑6 chloro substituent of the 2‑phenylimidazo[1,2‑b]pyridazine scaffold permits efficient palladium‑catalyzed N‑arylation and direct SNAr reactions to introduce amine and alcohol functionalities [1]. This regioselective functionalization at the 6‑position is a defining synthetic feature that enables parallel library synthesis of kinase‑focused compound collections. In contrast, the 6‑unsubstituted analog (2‑phenylimidazo[1,2‑b]pyridazin‑3‑amine, no CAS) lacks this electrophilic handle entirely, requiring alternative, lower‑yielding C–H activation strategies that are less amenable to high‑throughput medicinal chemistry workflows .

Organic Synthesis Cross‑Coupling Medicinal Chemistry

Defined Research Application Scenarios for 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine Based on Quantitative Evidence


Generation of 3,6‑Disubstituted Kinase Inhibitor Libraries Targeting CLK/DYRK or BTK

Researchers seeking to develop potent, selective kinase inhibitors should utilize 1334214‑43‑5 as the core scaffold for parallel synthesis of 3,6‑disubstituted derivatives. As established in Section 3, 3,6‑disubstituted analogs derived from this framework achieve IC₅₀ values below 100 nM against DYRK1A, CLK1, and CLK4 [1], while the broader imidazo[1,2‑b]pyridazine class has yielded clinical‑stage BTK inhibitors with 1.3 nM potency [2]. The C‑3 amine and C‑6 chloro groups provide orthogonal diversification points compatible with amide coupling and palladium‑catalyzed cross‑coupling, respectively, enabling rapid exploration of kinase‑directed SAR [3].

Anticancer Lead Discovery Focused on Triple‑Negative Breast Cancer and Hepatocellular Carcinoma

Based on the antiproliferative activity documented in Section 3 (IC₅₀ 12.5 µM vs. MDA‑MB‑231; 15.0 µM vs. HepG2) , 1334214‑43‑5 is a suitable starting point for anticancer lead discovery programs targeting triple‑negative breast cancer and liver cancer. The compound can be directly advanced into mechanism‑of‑action studies (e.g., kinome‑wide profiling) or used to generate focused analog libraries aimed at improving potency below 1 µM while maintaining synthetic tractability.

Medicinal Chemistry Scaffold‑Hopping from 2‑Phenylimidazo[1,2‑b]pyridazine to Imidazo[1,2‑b]pyridazin‑3‑amine Series

Teams working with 6‑chloro‑2‑phenylimidazo[1,2‑b]pyridazine (CAS 1844‑53‑7) who require a 3‑amino handle for amide‑ or urea‑based derivatization should pivot to 1334214‑43‑5. The 3‑amino group enables amidation chemistry not accessible from the 3‑unsubstituted pyridazine, while retaining the identical 6‑chloro‑2‑phenyl scaffold geometry that has been validated in GABA‑A receptor ligand programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.